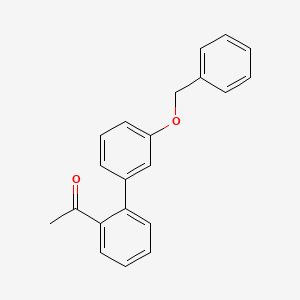

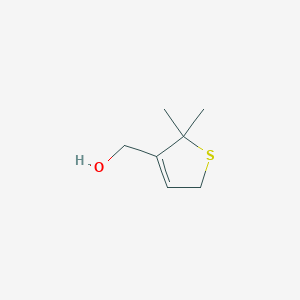

![molecular formula C21H17F9N2O4 B2664827 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide CAS No. 338404-44-7](/img/structure/B2664827.png)

2,5-bis(2,2,2-trifluoroethoxy)-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles . These derivatives have been studied for their potential as anti-cancer and anti-diabetic agents .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related study discusses the synthesis, characterization, and in-silico studies of some new 2,5-bis(2,2,2-trifluoroethoxy) phenyl-based 1,3,4-Oxadiazoles .Physical and Chemical Properties Analysis

For the related compound 2’,5’-BIS(2,2,2-TRIFLUOROETHOXY)ACETOPHENONE, it has a melting point of 90-91°C, a predicted boiling point of 283.7±40.0 °C, and a predicted density of 1.346±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science Applications

Polyamide Synthesis : Research has demonstrated the utility of semifluorinated aromatic diamines, including compounds structurally related to the query compound, in synthesizing organo-soluble polyamides. These polyamides exhibit high glass-transition temperatures, good thermal stability, and impressive mechanical properties, making them suitable for advanced material science applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Organogelation : A highly fluorinated bis-benzamide, prepared from a carboxylic acid with perfluoroalkyl-alkyl chains, demonstrates organogelation capabilities. This compound can gelate isopropanol at low concentrations, forming a thixotropic gel due to the formation of a network of highly rigid fibers. This finding opens avenues for applications in materials that require controlled gelation properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).

Chemical Synthesis and Catalysis

Asymmetric Hydrogenation : The synthesis of rigid P-chiral phosphine ligands, for use in rhodium-catalyzed asymmetric hydrogenation, showcases the importance of incorporating fluorinated components for enhancing catalytic efficiency and selectivity. This research contributes to the development of chiral pharmaceutical ingredients, demonstrating the compound's role in facilitating asymmetric synthesis processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Environmental and Engineering Applications

Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for the treatment of dye solutions. These membranes show improved water flux due to enhanced surface hydrophilicity without compromising dye rejection, indicating potential for environmental engineering applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F9N2O4/c22-19(23,24)10-35-14-4-5-16(36-11-20(25,26)27)15(9-14)18(34)32-7-6-31-17(33)12-2-1-3-13(8-12)21(28,29)30/h1-5,8-9H,6-7,10-11H2,(H,31,33)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOHZFSCNPVHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F9N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

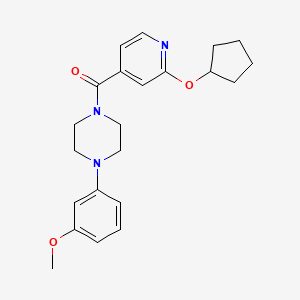

![6-Phenyl-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2-azaspiro[3.3]heptane](/img/structure/B2664744.png)

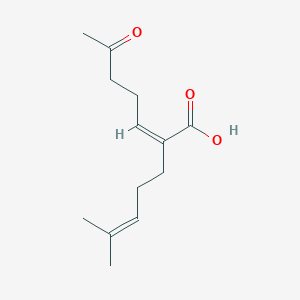

![3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2664745.png)

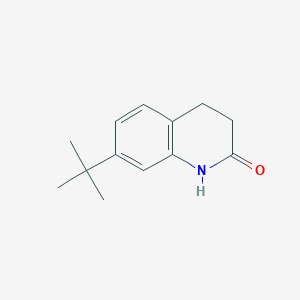

![3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione](/img/structure/B2664747.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/no-structure.png)

![5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2664754.png)

![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)

![N-(3,5-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2664765.png)